Chemical structure and properties of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Chemical structure and properties of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
An In-Depth Technical Guide to 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, a pivotal building block for researchers and scientists in pharmaceutical and agrochemical development. The document delineates its chemical structure, physicochemical properties, and anticipated spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented with a focus on the underlying reaction mechanism and experimental rationale. Furthermore, this guide explores the compound's core applications as a versatile synthon, particularly in the construction of bioactive heterocyclic scaffolds such as pyrazoles and indazoles, which are prevalent in modern drug discovery programs. Safety protocols and handling guidelines, derived from data on structurally analogous compounds, are also included to ensure safe and effective laboratory use.
Chemical Identity and Physicochemical Properties
2-(6-Fluoropyridin-3-yl)hydrazine and its hydrochloride salt are valuable intermediates in organic synthesis. The presence of a fluorine atom on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its potential for creating derivatives with desirable pharmacokinetic and pharmacodynamic profiles.[1] The hydrazine moiety offers a reactive handle for a multitude of chemical transformations.[2][3]
Nomenclature and Structure
-
IUPAC Name: (6-Fluoropyridin-3-yl)hydrazine hydrochloride
-
Synonyms: 3-Hydrazinyl-6-fluoropyridine hydrochloride
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Molecular Formula (HCl Salt): C₅H₇ClFN₃
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Molecular Weight (HCl Salt): 163.58 g/mol
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CAS Number: While a specific CAS number for the hydrochloride salt is not consistently cited across major databases, the free base, (6-fluoropyridin-3-yl)hydrazine, is documented.[4] For procurement and regulatory purposes, it is crucial to verify the CAS number with the specific supplier.
Physicochemical Data
The following table summarizes key physicochemical properties. Data is often provided by chemical suppliers and may vary slightly based on purity and measurement conditions.
| Property | Value | Source/Comment |
| Molecular Formula (Free Base) | C₅H₆FN₃ | [4] |
| Molecular Weight (Free Base) | 127.12 g/mol | [5] |
| Appearance | White to light brown crystalline powder | Based on analogous compounds[6] |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for hydrazines[7][8] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts. |
| Topological Polar Surface Area (TPSA) | 50.9 Ų (for free base) | [5] |
| XLogP3 | 0.5 (for free base) | [5] |
Spectroscopic Characterization (Anticipated)
Direct spectroscopic data for this specific compound is not widely published. However, based on its structure and established principles of NMR and IR spectroscopy, a reliable characterization profile can be anticipated.
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¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Upon formation of the hydrochloride salt, these signals will shift downfield (to a higher ppm value) due to the increased positive charge on the nitrogen heteroatom, which deshields the ring protons.[9] The protons of the hydrazine group (-NH-NH₃⁺) will likely appear as broad signals that may exchange with D₂O.
-
¹³C NMR: The spectrum will display five signals corresponding to the carbon atoms of the fluoropyridine ring. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine and ammonium groups (typically in the 3100-3400 cm⁻¹ region), C=N and C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and a strong C-F stretching band (approx. 1200-1250 cm⁻¹).[6]
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Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 127.055.
Synthesis and Mechanistic Rationale
The most direct and industrially relevant method for preparing pyridyl hydrazines is through the nucleophilic aromatic substitution (SₙAr) reaction of a suitable halopyridine with hydrazine.[10]
Causality Behind Experimental Choices
The SₙAr pathway is favored for this synthesis due to the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the fluorine atom at the 6-position. This electronic pull makes the carbon atoms of the ring, particularly C-3, susceptible to attack by nucleophiles like hydrazine. Using an excess of hydrazine hydrate serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The final step involves precipitation with hydrochloric acid, which not only forms the desired salt but also facilitates purification, as hydrochloride salts are often crystalline and less soluble than their free base counterparts.[11]
Recommended Synthetic Protocol
This protocol is a self-validating system adapted from established procedures for analogous compounds.[10]
Step 1: Nucleophilic Aromatic Substitution
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-6-fluoropyridine (1.0 eq).
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Add a suitable solvent such as ethanol or isopropanol (5-10 mL per gram of substrate).
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Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise at room temperature with vigorous stirring.
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Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Work-up and Salt Formation
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To the resulting residue, add water and extract the product (the free base, 2-(6-fluoropyridin-3-yl)hydrazine) with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil or low-melting solid.
-
Dissolve the crude free base in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of concentrated hydrochloric acid (HCl, 1.1 eq) or HCl in a solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum to yield 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 2-(6-Fluoropyridin-3-yl)hydrazine HCl.
Core Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for constructing more complex heterocyclic systems. Hydrazines are renowned precursors for a wide array of nitrogen-containing rings that form the core of many pharmaceuticals.[2]
Synthesis of Pyrazole and Indazole Scaffolds
A primary application is in the synthesis of substituted pyrazoles via condensation reactions with 1,3-dicarbonyl compounds (or their equivalents). This is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis. The resulting pyrazole ring is a privileged scaffold found in numerous approved drugs, including kinase inhibitors (e.g., Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).
Similarly, reaction with ortho-formyl or ortho-acyl aryl ketones can lead to the formation of indazole derivatives, another critical pharmacophore found in bioactive compounds.[2] The fluorine substituent on the pyridine ring can participate in crucial drug-target interactions, such as hydrogen bonding or dipole interactions, potentially enhancing binding affinity and metabolic stability.
Logical Pathway for Drug Discovery Application
The following diagram illustrates how 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride serves as a starting point in a typical drug discovery workflow aimed at developing kinase inhibitors.
Caption: Application of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is not universally available, data from analogous hydrazine derivatives (e.g., fluorophenylhydrazines) provides a strong basis for hazard assessment.[12][13][14][15]
-
Hazard Identification: Hydrazine derivatives should be handled as potentially hazardous chemicals.[16]
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][14]
-
Corrosivity: May cause skin irritation or severe burns and eye damage.[12][13]
-
Sensitization: May cause an allergic skin reaction.[12]
-
Carcinogenicity: Some hydrazine derivatives are suspected of causing cancer.[13][16]
-
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
-
-
Storage and Stability:
Conclusion
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a high-value chemical intermediate whose strategic importance is derived from the combination of a reactive hydrazine group and an electronically modified fluoropyridine ring. Its utility in constructing privileged heterocyclic scaffolds like pyrazoles makes it an indispensable tool for medicinal chemists and drug development professionals. By understanding its synthesis, properties, and safe handling protocols as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutic agents.
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PubChemLite. (n.d.). (2-chloro-6-fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]
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